Hydroxymethylisoxazoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dihydro-1,2-oxazol-3-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-3-4-1-2-7-5-4/h6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXHZONWMAQUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Hydroxymethylisoxazoline and Its Core Scaffold
Regioselective and Stereoselective Synthetic Pathways
Achieving high levels of stereocontrol is crucial for the application of these heterocycles in natural product synthesis. nih.gov Methodologies such as nitrile oxide cycloadditions and radical cyclizations of oximes have been developed to provide precise control over the stereochemical outcomes of these reactions.
The 1,3-dipolar cycloaddition of a nitrile oxide with an alkene (a dipolarophile) is a primary and powerful method for constructing the 2-isoxazoline scaffold. chem-station.commdpi.com This reaction is of considerable importance in organic synthesis as it allows for the formation of the heterocyclic ring with control over regioselectivity and stereoselectivity. chem-station.commdpi.com The reaction involves the in situ generation of a nitrile oxide, which then reacts with a carbon-carbon double bond to yield the 2-isoxazoline ring. chem-station.comnih.gov
Significant progress has been made in controlling the stereochemistry of the cycloaddition reaction by using alkenes that possess a stereocenter at the allylic position, particularly one bearing an oxygen substituent. nih.govnih.gov Research has demonstrated that an allylic oxygen group can exert an "anti-directing effect," influencing the facial selectivity of the nitrile oxide's approach to the double bond. nih.govacs.orgjohnshopkins.edu This effect leads to the preferential formation of one diastereomer over the other.
For instance, the reaction of carbethoxyformonitrile oxide with (+)-(S)-isopropylidene-3-butene-1,2-diol, a dipolarophile with an allylic oxygen substituent, results in an 80:20 mixture of diastereomers. nih.gov This level of diastereoselection is valuable for the stereoselective synthesis of complex molecules. nih.gov The stereochemical course of these reactions has been rigorously confirmed by converting the resulting isoxazoline (B3343090) adducts into known γ-lactones. nih.govnih.gov This diastereoselective approach provides a foundational tool for managing acyclic stereocontrol in synthetic chemistry. nih.gov
| Dipolarophile | Dipole | Diastereomeric Ratio |
| (+)-(S)-isopropylidene-3-butene-1,2-diol | Carbethoxyformonitrile oxide | 80:20 |
| tert-butyldimethylsilyl ether of 3-buten-2-ol (B146109) | Not specified | Reasonable levels |
The structure of the dipolarophile, specifically the nature of the alkene, plays a critical role in determining the stereochemical outcome of the cycloaddition. nih.gov Both the steric bulk and the electronic properties of the substituents on the alkene influence the diastereoselectivity of the reaction. mdpi.com
Studies have explored various chiral olefins as dipolarophiles to achieve diastereoselection in intermolecular nitrile oxide cycloadditions. nih.gov Good levels of diastereoselectivity have been observed when using dipolarophiles such as the tert-butyldimethylsilyl ether derivative of 3-buten-2-ol or (+)-(S)-isopropylidene-3-butene-1,2-diol. nih.govnih.govjohnshopkins.edu The stereoselectivity is also influenced by the geometry of the dipolarophile. For example, the reactions of cis- and trans-disubstituted alkenes derived from isopropylidene-D-glyceraldehyde have been investigated to understand their impact on regio- and stereoselectivity. nih.govnih.gov The interplay between the dipole and the structural features of the dipolarophile, governed by frontier orbital interactions, dictates the final product's stereochemistry. mdpi.com
An alternative to cycloaddition reactions is the cyclization of oximes, which has emerged as an efficient method for constructing isoxazoline rings. researchgate.net These strategies often involve the generation of iminoxyl radicals from oxime precursors, which then undergo intramolecular cyclization. researchgate.netnih.gov
The intramolecular cyclization of β,γ-unsaturated oximes initiated by an iminoxyl radical is a key strategy for forming the isoxazoline core. researchgate.net In this process, the oxime is oxidized to form a reactive iminoxyl radical. nih.gov This radical intermediate then adds to the tethered carbon-carbon double bond within the same molecule. nih.gov This addition can proceed via two main pathways, forming either a five-membered ring through C–O bond formation (leading to an isoxazoline) or through C–N bond formation (leading to a cyclic nitrone). nih.gov The formation of isoxazolines is a common outcome of these intramolecular radical reactions. nih.gov
The generation of the critical iminoxyl radical from the oxime precursor requires an oxidant. nih.gov A variety of oxidizing agents have been successfully employed for this transformation. Numerous oxidants, including hypervalent iodine reagents, have been used to generate nitrile oxides from aldoximes, which is a related transformation. researchgate.net For direct radical generation from oximes, systems such as Selectfluor/Bu₄NI and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have been utilized to mediate the oxidative cyclization. nih.gov In some proposed mechanisms, the oxidant facilitates the formation of the iminoxyl radical, which then undergoes a 1,5-hydrogen atom transfer (HAT) to generate a C-centered radical, followed by cyclization. nih.gov
Hydrogen atom donors can also play a role in these radical pathways. For instance, readily prepared N-aminopyridinium salts can act as hydrogen atom transfer reagents to generate radicals under photoredox catalysis conditions. researchgate.net The specific oxidant and any accompanying reagents, such as hydrogen atom donors, are crucial for controlling the reaction pathway and achieving the desired isoxazoline product. nih.govresearchgate.net
| Oxidant/System | Role in Pathway |
| Selectfluor/Bu₄NI | Mediates oxidative cyclization via a proposed iminoxyl radical. nih.gov |
| DDQ | Mediates oxidative cyclization, potentially via 1,5-HAT. nih.gov |
| H₂O₂ / Catalyst | Used for the oxidation of allyloximes. organic-chemistry.org |
| TEMPO | Mediates iminoxyl radical-promoted cyclization. organic-chemistry.org |
Synthesis via Dihaloformaldoxime Reactions
A prominent and versatile method for the synthesis of the isoxazole (B147169) and isoxazoline core is the 1,3-dipolar cycloaddition of nitrile oxides with dipolarophiles such as alkenes and alkynes. researchgate.netwikipedia.orgnih.gov Dihaloformaldoximes serve as convenient precursors for the in situ generation of halonitrile oxides.
The reaction of a dihaloformaldoxime, for instance, dibromoformaldoxime, with a base generates the corresponding bromonitrile oxide. This highly reactive 1,3-dipole can then undergo a cycloaddition reaction with a suitable dipolarophile. When propargyl alcohol is employed as the dipolarophile, the reaction is expected to yield a 3-bromo-5-hydroxymethylisoxazole (B1273690) derivative. This reaction proceeds with high regioselectivity, dictated by the electronic and steric properties of the nitrile oxide and the alkyne. researchgate.net The resulting halo-substituted isoxazole is a versatile intermediate that can be further functionalized.
Multi-step Synthetic Sequences
The synthesis of more complex structures, such as furazan-fused hydroxymethylisoxazoles, requires multi-step synthetic sequences. While a direct synthesis of a furazan-fused hydroxymethylisoxazole is not extensively documented, the construction of fused heterocyclic systems often involves the sequential formation of the individual rings. mdpi.comresearchgate.net
A plausible synthetic strategy could involve the initial construction of the hydroxymethylisoxazole core, followed by the annulation of the furazan (B8792606) ring. For example, a suitably functionalized isoxazole, such as one bearing vicinal amino and oxime groups, could be a key intermediate. Oxidative cyclization of such a precursor could then lead to the formation of the fused furazan ring. The synthesis of fused isoxazoles through intramolecular nitrile oxide cycloaddition is a known strategy that could be adapted for such purposes. mdpi.com
Catalytic Approaches in Hydroxymethylisoxazoline Synthesis
Metal-Catalyzed Processes for Heterocycle Formation
Transition metal catalysis offers powerful tools for the construction of heterocyclic rings, often providing high levels of efficiency and selectivity. dntb.gov.ua While specific metal-catalyzed syntheses of this compound are not extensively detailed in the reviewed literature, related transformations provide a strong basis for potential catalytic routes.
Palladium-catalyzed intramolecular O-allylation of ketoximes has been reported for the synthesis of isoxazolines. researchgate.net This type of cyclization could potentially be adapted for substrates that would lead to the formation of a hydroxymethyl-substituted isoxazoline. The mechanism of such reactions typically involves the formation of a π-allyl palladium complex, followed by nucleophilic attack by the oxime oxygen.
Furthermore, metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides are also an area of active research. rsc.org The use of a chiral metal catalyst could, in principle, allow for the enantioselective synthesis of this compound derivatives.
| Catalytic Approach | Potential Metal Catalyst | Key Transformation | Potential Application to this compound Synthesis |
|---|---|---|---|
| Intramolecular O-allylation | Palladium | Cyclization of an allylic oxime. | Synthesis from an appropriately substituted allylic alcohol precursor. |
| 1,3-Dipolar Cycloaddition | Copper, Ruthenium, etc. | Reaction of a nitrile oxide with an alkene/alkyne. | Enantioselective synthesis of the isoxazoline/isoxazole ring. |
Biocatalytic Strategies for Enantioselective Synthesis
As of the current body of scientific literature, specific biocatalytic strategies dedicated to the enantioselective synthesis of this compound have not been extensively reported. While biocatalysis, utilizing enzymes like lipases, has been widely applied for the synthesis of enantiomerically pure pharmaceutical intermediates, its application to the isoxazoline core is not yet well-documented. mdpi.com Lipases are frequently employed for their high regio-, chemo-, and enantioselectivity in resolving racemic mixtures, particularly through stereoselective acylation of alcohols in non-aqueous media. mdpi.comnih.gov The potential for applying such enzymatic methods to resolve racemic this compound or its precursors exists, for instance, through the enantioselective acylation of the hydroxyl group. However, dedicated research developing and optimizing such biocatalytic routes for this specific compound class remains an area for future investigation.
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. The 1,3-dipolar cycloaddition, being a cornerstone of isoxazoline synthesis, is the primary focus of such optimization efforts. Key parameters that are frequently adjusted include the choice of solvent, base, temperature, and catalyst.
The selection of an appropriate solvent can significantly influence the reaction's efficiency and selectivity. Studies on the synthesis of isoxazoline scaffolds have shown that moving from polar protic solvents like methanol (B129727) to more sterically hindered alcohols such as isopropanol (B130326) or tert-butanol (B103910) can lead to a marked improvement in diastereoselectivity. researchgate.net For specific cycloadditions, heating in a non-polar solvent like toluene (B28343) has been identified as the optimal condition to favor the formation of the desired product. mdpi.com
The choice of base and catalyst system is also crucial. In the synthesis of isoxazolidines, which share the core heterocyclic structure, silver acetate (B1210297) in refluxing xylene has been found to be an effective protocol. figshare.com For the generation of nitrile oxides from hydroximoyl chlorides, a common precursor in isoxazoline synthesis, triethylamine (B128534) at room temperature is often employed. figshare.com In catalyst-driven processes, such as those employing Nickel(II), optimization of catalyst loading is essential to achieve high yields and regioselectivity, with reactions often proceeding rapidly even at room temperature. mdpi.com
The table below summarizes various optimization strategies reported for the synthesis of the general isoxazoline/isoxazolidine scaffold, which are applicable to the synthesis of this compound.
| Parameter Optimized | Reactants/Reaction Type | Conditions Varied | Optimal Condition | Outcome |
| Solvent | Isatin, N-Me-glycine, Nitrostyrene | Methanol, Ethanol, Isopropanol, tert-Butanol | tert-Butanol | Improved diastereomeric ratio (97:3) researchgate.net |
| Solvent/Temp. | 2-(2-oxoindoline-3-ylidene)acetate, Nitrone | Toluene (80°C), other conditions | Toluene, 80°C | Optimal for obtaining the main diastereomer mdpi.com |
| Catalyst/Solvent | Nitrones, N-vinyl caprolactam | Silver acetate in refluxing xylene | Silver acetate / Xylene | Best protocol for N-methyl isoxazolidines figshare.com |
| Base | Nitrile oxides, N-vinyl caprolactam | Triethylamine at room temperature | Triethylamine / RT | Effective for isoxazole formation figshare.com |
| Milling Conditions | Terminal alkynes, Hydroxyimidoyl chlorides | Milling time, base, reactant equivalents | Optimized equivalents and milling time | High yields in solvent-free conditions nih.gov |
Green Chemistry Approaches and Sustainable Synthetic Routes
In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes for isoxazoline and related heterocyclic compounds. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One significant green methodology is the use of microwave irradiation . A synthetic approach for a derivative, 3-hydroxymethyl-5-(1H-1,2,3-triazol)isoxazolidine, utilizes a cycloaddition reaction performed under microwave irradiation. This technique often leads to dramatically reduced reaction times, lower energy consumption, and improved yields compared to conventional heating methods.
Another powerful green chemistry tool is mechanochemistry , which involves conducting reactions in the solid state by grinding, often in a ball mill. A scalable and solvent-free mechanochemical synthesis of 3,5-isoxazoles has been developed via a 1,3-dipolar cycloaddition. nih.gov This method can be performed without a catalyst or with a recyclable copper/alumina nanocomposite, eliminating the need for bulk organic solvents and simplifying product purification. nih.gov
The use of ultrasound radiation also represents an environmentally benign procedure for the synthesis of isoxazoles. This technique can be performed without a catalyst and offers advantages such as easier work-up, mild reaction conditions, high yields, and significantly shorter reaction times compared to traditional methods. nih.gov
Furthermore, the development of syntheses in aqueous media or using green solvents is a key area of focus. While not yet specifically detailed for this compound, the broader field of heterocyclic synthesis is increasingly adopting water as a solvent, which is non-toxic, non-flammable, and inexpensive. These green approaches offer promising avenues for the sustainable production of this compound and its derivatives.
Advanced Structural Elucidation and Spectroscopic Characterization of Hydroxymethylisoxazoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the molecular structure of hydroxymethylisoxazoline in solution. By analyzing the interactions of atomic nuclei with an external magnetic field, detailed information about the chemical environment, connectivity, and spatial proximity of atoms can be obtained.
¹H NMR spectroscopy provides information about the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, while the coupling constant (J) reveals information about the connectivity to neighboring protons.
For this compound and its derivatives, the protons on the isoxazoline (B3343090) ring and the hydroxymethyl group exhibit characteristic chemical shifts and coupling patterns. These signals are crucial for confirming the core structure and determining the substitution pattern. The analysis of these spectra helps in assigning specific protons to their positions within the molecular framework. rsc.org
Interactive Data Table: Representative ¹H NMR Data for a this compound Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.25 | s | - |
| H-5 | 4.80 | t | 8.5 |
| CH₂ (isoxazoline) | 3.40 | d | 8.5 |
| CH₂OH | 3.75 | s | - |
Note: Data are illustrative and can vary based on the specific derivative and solvent used.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift being indicative of its hybridization and chemical environment.
Interactive Data Table: Representative ¹³C NMR Data for a this compound Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-3 | 150.2 |
| C-4 | 45.8 |
| C-5 | 80.1 |
| CH₂OH | 62.5 |
Note: Data are illustrative and can vary based on the specific derivative and solvent used.
To gain deeper insights into the three-dimensional structure of this compound, advanced NMR techniques are employed. ipb.ptnih.gov Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable for determining stereochemistry and conformational preferences in solution. mdpi.comsci-hub.box
These experiments detect through-space interactions between protons that are in close proximity, providing crucial information about the relative orientation of substituents on the isoxazoline ring. By analyzing the cross-peaks in a 2D NOESY or ROESY spectrum, it is possible to distinguish between different stereoisomers and to characterize the preferred conformation of the molecule in solution. mdpi.comcopernicus.org This level of detailed structural information is vital for understanding its interaction with biological targets.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides a static picture of the molecule's conformation and how it packs within a crystal lattice. mdpi.com
X-ray diffraction studies on crystalline derivatives of this compound reveal the exact bond lengths, bond angles, and torsion angles within the molecule. nih.govresearchgate.net This information defines the preferred conformation of the isoxazoline ring and the orientation of the hydroxymethyl substituent in the solid state. researchgate.net
The way individual molecules arrange themselves in the crystal, known as crystal packing, is also determined. nih.gov This arrangement is influenced by various intermolecular forces and can impact the physical properties of the solid material.
The crystal structure of this compound is stabilized by a network of intermolecular interactions. researchgate.netmdpi.comrsc.org Of particular importance are hydrogen bonds, which are formed by the hydroxyl group of the hydroxymethyl substituent. researchgate.netmdpi.comnih.gov
Unable to Generate Article on the Spectroscopic Characterization of this compound Due to Lack of Specific Data
Following a comprehensive search for scholarly articles and spectroscopic data, it has been determined that there is insufficient specific information available in the public domain to generate a thorough and scientifically accurate article on the chemical compound “this compound” as per the requested detailed outline.
The user's request specified an in-depth article focusing on the advanced structural elucidation and spectroscopic characterization of this compound, including detailed research findings and data tables for various analytical techniques. These techniques included:
Vibrational Spectroscopy (Infrared and Raman)
Electronic Spectroscopy (UV-Vis)
Mass Spectrometry
Electron Paramagnetic Resonance (EPR) Spectroscopy
X-ray Absorption Spectroscopy (XAS)
Despite extensive searches, no specific experimental or computational data for the compound this compound could be located for the majority of these techniques. While general principles of these spectroscopic methods and data for related isoxazoline derivatives are available, directly applying this information to this compound would be speculative and would not meet the required standards of scientific accuracy and detail.
Therefore, this response cannot provide the requested article. Proceeding with the generation of such an article would necessitate the fabrication of data, which is against the principles of providing accurate and factual information.
Reactivity and Reaction Mechanisms of Hydroxymethylisoxazoline
Transformations Involving the Hydroxymethyl Moiety
The hydroxymethyl group (-CH₂OH) attached to the isoxazoline (B3343090) ring behaves as a typical primary alcohol, undergoing characteristic reactions such as oxidation, conversion to halides, and the formation of ethers and esters.
Oxidation Reactions
The primary alcohol functionality of hydroxymethylisoxazoline can be oxidized to form either an aldehyde (isoxazoline-carboxaldehyde) or a carboxylic acid (isoxazoline-carboxylic acid), depending on the choice of oxidizing agent and reaction conditions.
The synthesis of isoxazoline skeletons bearing aldehyde and carboxylic acid functionalities has been demonstrated through various oxidative methods. For instance, the oxidation of related isoxazoline structures has been achieved using reagents like ruthenium(III) chloride (RuCl₃·xH₂O) in combination with a co-oxidant such as sodium periodate (B1199274) (NaIO₄). nih.gov This method can effectively convert the hydroxymethyl group to a carboxyl group. Milder conditions or specific reagents are required to stop the oxidation at the aldehyde stage. The choice of solvent systems, such as mixtures of ethyl acetate (B1210297), acetonitrile, and water, can influence the reaction's outcome and efficiency. nih.gov
Table 1: Representative Oxidation Reactions of this compound Analogues
| Starting Material | Reagent(s) | Product(s) | Solvent System |
|---|---|---|---|
| Isoxazoline with alcohol functionality | RuCl₃·xH₂O, NaIO₄ | Isoxazoline-3-carboxylate | EtOAc/ACN/H₂O |
Derivatization to Halogenated Analogues
The hydroxyl group of the hydroxymethyl moiety can be readily substituted by a halogen atom (F, Cl, Br, I) to yield halogenated analogues, such as chloromethylisoxazoline. These transformations are typically achieved using standard halogenating agents. For example, thionyl chloride (SOCl₂) is commonly used for chlorination, while phosphorus tribromide (PBr₃) is effective for bromination. These reactions proceed through the formation of a good leaving group, which is then displaced by the halide ion. The resulting halomethylisoxazolines are valuable synthetic intermediates, as the halogen can be subsequently displaced by a variety of nucleophiles.
Ether and Ester Formation
The hydroxymethyl group readily participates in ether and ester formation. researchgate.net
Etherification: Ethers can be synthesized via reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Esterification: Esterification is commonly performed by reacting the this compound with a carboxylic acid or its derivative (like an acyl chloride or anhydride). researchgate.net The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, for more sensitive substrates, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate the reaction under milder conditions. researchgate.net
Reactions Involving the Isoxazoline Ring System
The isoxazoline ring, containing a relatively weak nitrogen-oxygen (N-O) bond, is susceptible to cleavage under various conditions, leading to the formation of acyclic products.
Ring-Opening Reactions and Derived Products
The cleavage of the isoxazoline ring is a synthetically valuable transformation as it unmasks bifunctional molecules that can be difficult to synthesize by other means. beilstein-journals.orgresearchgate.net The specific products formed depend on the reagents and conditions used for the ring-opening. beilstein-journals.org Reductive cleavage is the most common method, leading to the formation of γ-amino alcohols. beilstein-journals.orgnih.gov
Catalytic Hydrogenation-Induced Ring Cleavage
One of the most significant reactions of the isoxazoline ring is its reductive cleavage through catalytic hydrogenation. researchgate.net This reaction cleaves the weak N-O bond, and depending on the substrate and conditions, can also reduce other functional groups present in the molecule. beilstein-journals.org The typical product of the hydrogenolysis of a 2-isoxazoline ring is a γ-amino alcohol (or 1,3-amino alcohol). beilstein-journals.orgresearchgate.net
This transformation is commonly carried out using a metal catalyst such as Raney nickel (Raney Ni), palladium on carbon (Pd/C), or platinum(IV) oxide (PtO₂) under an atmosphere of hydrogen gas (H₂). beilstein-journals.orgresearchgate.net The choice of catalyst and reaction parameters like pressure and temperature can be optimized to achieve high yields and selectivity. mdpi.comnih.gov For instance, freshly prepared Raney nickel has been shown to be effective in converting bicyclic isoxazolidines into the corresponding 1,3-amino alcohols under a hydrogen pressure of 40 psi. researchgate.net
Table 2: Common Catalysts and Conditions for Isoxazoline Ring Cleavage
| Catalyst | Hydrogen Source | Typical Product | Reference |
|---|---|---|---|
| Raney Nickel | H₂ gas | γ-Amino alcohol | beilstein-journals.orgresearchgate.net |
| Palladium on Carbon (Pd/C) | H₂ gas, HCO₂NH₄ | γ-Amino alcohol | nih.govtcichemicals.com |
| Lithium Aluminium Hydride (LiAlH₄) | Hydride | γ-Amino alcohol | beilstein-journals.org |
This reductive cleavage is a powerful tool in synthetic chemistry, providing access to acyclic chiral molecules from cyclic precursors that can be prepared via stereoselective 1,3-dipolar cycloaddition reactions. nih.govnih.gov
Metalation and Alkylation of the Isoxazoline Ring
The introduction of substituents onto the isoxazoline ring can be achieved through deprotonation (metalation) followed by reaction with an electrophile (alkylation). The success of this strategy hinges on the ability to selectively deprotonate a specific position on the ring.
Studies on the deprotonation of the related aromatic isoxazole (B147169) ring provide significant insight into the potential site-selectivity in isoxazolines. In isoxazole, deprotonation can occur at three distinct carbon positions: C3, C4, and C5. nsf.govnih.gov
C5 Position: This is generally the most acidic site, leading to the formation of a stable C5-isoxazolide anion. nsf.govnih.gov
C4 Position: This is the least acidic site. nsf.govnih.gov
C3 Position: Deprotonation at this site, which is of intermediate acidity, can induce a cleavage of the O-N bond, resulting in a ring-opened enolate anion. nsf.govnih.gov
The relative prevalence of these deprotonation pathways can be influenced by reaction conditions. nsf.govnih.gov By analogy, for an isoxazoline ring, the acidity of the protons at C3, C4, and C5 would similarly dictate the site of metalation, with the potential for ring-opening if deprotonation occurs at C3.
While stereochemical control is a critical aspect of isoxazoline chemistry, it is most commonly exerted during the synthesis of the ring itself, for example, through asymmetric 1,3-dipolar cycloaddition reactions using chiral catalysts. nih.govchemrxiv.org There is limited specific information available on achieving stereochemical control during the alkylation of a pre-formed, metalated isoxazoline intermediate. The stereochemical outcome of such a reaction would likely depend on the directing effects of existing substituents on the ring and the nature of the organometallic intermediate.
Photoinduced Rearrangements and Their Mechanistic Pathways
The irradiation of isoxazoline derivatives with UV light can induce fascinating and often selective molecular rearrangements. The mechanistic pathway for these transformations typically begins with the photochemical homolysis of the weak N-O bond. nih.gov This initial step generates a biradical intermediate, the subsequent fate of which determines the final product structure. cas.cz
The selectivity of these photorearrangements can be exceptionally high if the molecular structure contains elements that stabilize the biradical intermediate. For instance, the presence of a nearby double bond or heteroatom can facilitate specific intramolecular reactions, leading to a single major product. cas.cz
| Starting Material Class | Key Mechanistic Step | Intermediate | Major Product Class | Driving Force for Selectivity | Reference |
|---|---|---|---|---|---|
| Condensed Bridged Isoxazolines | N-O Bond Homolysis | Stabilized Biradical | Condensed Tetrahydropyridines | Overlap of radical electrons with π-electrons of a C=C bond and heterocycle. | |
| Isoxazolines with Oxygen-containing Heterocycle | N-O Bond Homolysis | Stabilized Biradical | Heterocyclic Enaminoaldehydes / Dioxazocines | Resonance stabilization of the biradical by p-electrons of a nearby oxygen atom. | cas.cz |
Reactivity as a Dipolarophile or 1,3-Dipole Precursor
The most prominent reaction involving the isoxazoline scaffold is its synthesis via the 1,3-dipolar cycloaddition of a nitrile oxide (a 1,3-dipole) with an alkene (a dipolarophile). benthamdirect.commdpi.comnih.gov In this context, the isoxazoline ring is the product of the reaction, not a reactant. nih.gov Therefore, the isoxazoline ring system itself is not typically considered a dipolarophile.
However, a molecule containing an isoxazoline moiety could function as a dipolarophile if it possesses a separate carbon-carbon double or triple bond that can react with a 1,3-dipole. For instance, the synthesis of spiroisoxazolines involves the reaction of nitrile oxides with exocyclic methylene (B1212753) compounds, where the dipolarophilic double bond is attached to a ring that may contain other functional groups. benthamdirect.commdpi.com
The possibility of an isoxazoline acting as a 1,3-dipole precursor is less common. This would require a reaction, such as thermal or photochemical cleavage, that opens the ring to form a new 1,3-dipole. While the N-O bond is weak, the direct and clean conversion of an isoxazoline into a synthetically useful 1,3-dipole is not a widely reported transformation.
Kinetic and Thermodynamic Studies of this compound Reactions
The kinetic and thermodynamic parameters of chemical reactions are crucial for understanding reaction mechanisms, optimizing conditions, and predicting the feasibility and spontaneity of transformations. For this compound, a comprehensive analysis of these aspects provides insight into its reactivity profile. However, specific kinetic and thermodynamic data for reactions involving this compound are not extensively available in the public domain. Therefore, this section will discuss the general principles and available data for related isoxazoline derivatives to infer the expected behavior of this compound.
Kinetic Studies of Isoxazoline Reactions
One of the fundamental reactions of isoxazolines is their thermal decomposition, which often involves the cleavage of the weak N-O bond. A study on the thermal decomposition of isoxazolines formed from alkyl-substituted benzonitrile (B105546) oxides reported an activation energy (Ea) for the initial ring-opening stage. researchgate.net This process is thought to proceed through a biradical mechanism. researchgate.net
Table 1: Activation Energy for Isoxazoline Ring-Opening
| Reaction Type | Activation Energy (Ea) |
|---|---|
| Thermal Ring-Opening | 104.8 kJ/mol |
Data sourced from a study on the thermal decomposition of alkyl-substituted benzonitrile oxide-derived isoxazolines. researchgate.net
Another important reaction is the formation of the isoxazoline ring itself, often through cycloaddition reactions. For instance, the strain-promoted alkyne-nitrone cycloaddition (SPANC) is a powerful method for forming isoxazoline rings. Kinetic studies of these reactions provide second-order rate constants, which are a measure of the reaction's speed. The reactivity can be significantly influenced by the electronic nature of the substituents on the nitrone. For example, introducing an α-carbonyl group to the nitrone can dramatically increase the reaction rate. acs.org
Table 2: Second-Order Rate Constants for Isoxazoline Formation via SPANC
| Nitrone Substituent | Rate Constant (k₂) |
|---|---|
| α-carbonyl aryl (electron-withdrawing) | 18.2 ± 2.4 M⁻¹ s⁻¹ |
| α-naphthyl carbonyl | 22.1 ± 4.4 M⁻¹ s⁻¹ |
Data represents the reaction between α-carbonyl nitrones and a cyclooctyne (B158145) derivative. acs.org
These findings suggest that the kinetics of reactions involving this compound would be similarly influenced by reaction conditions and the specific reagents involved. The hydroxymethyl group, being a neutral substituent, may have a different electronic influence compared to the examples provided, thus affecting the reaction rates accordingly.
Thermodynamic Studies of Isoxazoline Reactions
Thermodynamic studies provide information about the energy changes that occur during a reaction, determining the position of equilibrium and the spontaneity of the process. The key thermodynamic parameters are enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).
A study on the viscometric and thermodynamic properties of an isoxazoline derivative reported that its formation is an endothermic and spontaneous process. sciensage.info This is characterized by a positive enthalpy change (ΔH > 0), indicating that energy is absorbed from the surroundings. The spontaneity of the reaction is indicated by a negative Gibbs free energy change (ΔG < 0), which is driven by a positive entropy change (ΔS > 0), suggesting an increase in the disorder of the system. sciensage.info
Derivatization and Functionalization Strategies of Hydroxymethylisoxazoline
Preparation of Novel Hydroxymethylisoxazoline Derivatives
The synthesis of new this compound derivatives is primarily achieved through methods that construct or modify the isoxazoline (B3343090) ring. A cornerstone of isoxazoline synthesis is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition. researchgate.net This reaction typically involves reacting a nitrile oxide, often generated in situ from an aldoxime, with an alkene. researchgate.net By carefully selecting the starting alkene and the precursor for the nitrile oxide, a wide variety of substituents can be incorporated into the final isoxazoline structure.
For instance, novel tricyclic Δ2-isoxazolines have been prepared through 1,3-dipolar cycloadditions involving specific olefins and bromonitrile oxide. researchgate.net Similarly, the synthesis of isoxazole (B147169) conjugates of sugars has been accomplished using a click chemistry approach, where sugar-derived propargyl ethers undergo 1,3-dipolar cycloadditions with in situ generated nitrile oxides. grafiati.com These synthetic routes allow for the generation of a diverse array of novel derivatives built upon the core isoxazoline heterocycle. researchgate.net
Introduction of Diverse Functionalities on the Isoxazoline Core
The isoxazoline core is a versatile scaffold that allows for the introduction of a wide range of chemical groups, enabling the fine-tuning of its chemical and physical properties. Functionalization can be achieved by either incorporating functionalized starting materials during the initial synthesis or by chemically modifying a pre-formed isoxazoline ring.
Researchers have successfully designed and synthesized derivatives bearing various moieties, including chloro, azido, glycine, and sugar groups. ekb.eg Another strategy involves the synthesis of 3-aminoisoxazolines, which can then serve as a handle for further modification. For example, these amino derivatives can be reacted with different sulfonyl chlorides to produce a series of spiro-sulfonamides, introducing a new functional class to the core structure. mdpi.com This ability to append diverse functionalities is crucial for exploring the chemical space around the this compound structure.
Development of Libraries of Substituted Hydroxymethylisoxazolines
To systematically explore the potential of this compound and its analogs, researchers often develop libraries of substituted derivatives. This approach involves the parallel synthesis of a series of related compounds with controlled variations in their structure. By creating a library of new isoxazoline derivatives, it becomes possible to perform screenings to identify compounds with interesting properties. mdpi.com This high-throughput approach is more efficient than the one-at-a-time synthesis and testing of individual compounds. The synthetic strategies mentioned previously, such as the 1,3-dipolar cycloaddition using a variety of starting materials, are well-suited for generating such libraries.
Strategic Derivatization for Enhanced Analytical Performance
Beyond synthesizing new compounds for intrinsic properties, derivatization is a critical tool used to modify this compound for improved analytical detection and quantification. semanticscholar.org This process involves a chemical reaction that converts the analyte into a new compound with properties more suitable for a specific analytical method. sigmaaldrich.com The primary goals of such derivatization are to increase volatility, improve thermal stability, enhance separation efficiency, and improve detector response. semanticscholar.orgjfda-online.com
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but it requires that analytes be volatile and thermally stable. nih.gov Compounds like this compound, which contain polar functional groups such as a hydroxyl (-OH) group, often exhibit low volatility and may degrade at the high temperatures used in the GC injector and column. nih.govnih.gov
Chemical derivatization addresses this issue by converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group. nih.gov This transformation is essential to make the compound "GC-amenable," allowing it to be vaporized without decomposition and to travel through the chromatographic column for separation and subsequent detection by the mass spectrometer. sigmaaldrich.com
A variety of reagents and protocols have been developed for the derivatization of compounds containing active hydrogen atoms, such as the hydroxyl group in this compound. The most common strategies are silylation and acylation. gcms.cz
Silylation is a widely used technique that replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. fujifilm.com This significantly reduces the polarity of the molecule, thereby increasing its volatility. fujifilm.com
Acylation involves the reaction of the hydroxyl group with reagents like perfluorinated acid anhydrides. This process introduces a fluoroacyl group, which not only increases volatility but can also enhance detectability, especially with an electron capture detector (ECD). gcms.cz
The selection of a derivatization reagent depends on the specific requirements of the analysis. gcms.cz The development of a derivatization protocol involves optimizing reaction conditions such as temperature, time, and reagent concentration to ensure the reaction proceeds to completion, which is crucial for accurate and reproducible quantitative analysis. nih.gov For example, a common protocol involves methoximation followed by silylation, with optimized incubation times and temperatures for each step. nih.gov
The table below summarizes common derivatization reagents used for hydroxyl groups.
| Derivatization Type | Reagent Class | Example Reagent(s) | Abbreviation | Target Functional Group | Resulting Derivative |
| Silylation | Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl, Amine, Carboxylic Acid | Trimethylsilyl (TMS) ether |
| Silylation Catalyst | Trimethylchlorosilane | TMCS | Assists in derivatizing hindered groups | - | |
| Silylating Agents | N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Hydroxyl, Amine | t-Butyldimethylsilyl (TBDMS) ether | |
| Acylation | Perfluoro Acid Anhydrides | Trifluoroacetic anhydride | TFAA | Alcohol, Amine, Phenol | Trifluoroacetyl ester |
| Pentafluoropropionic anhydride | PFPA | Alcohol, Amine, Phenol | Pentafluoropropionyl ester | ||
| Heptafluorobutyric anhydride | HFBA | Alcohol, Amine, Phenol | Heptafluorobutyryl ester |
Theoretical and Computational Chemistry of Hydroxymethylisoxazoline
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to determining the electronic properties and intrinsic stability of hydroxymethylisoxazoline. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbitals, and thermodynamic stability.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for isoxazoline (B3343090) derivatives. sci-rad.com In studies of such compounds, hybrid functionals like Becke's three-parameter Lee–Yang–Parr (B3LYP) are commonly employed to optimize the molecular geometry and compute electronic parameters. researchgate.netmdpi.com
DFT calculations for this compound would typically begin with a geometry optimization to find the lowest energy structure. From this optimized structure, key electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net Analysis of these frontier molecular orbitals (FMOs) can help predict the molecule's reactivity in reactions such as 1,3-dipolar cycloadditions, which are common for synthesizing isoxazoline rings. nih.gov
Table 1: Calculated Electronic Properties of this compound (Illustrative)
This interactive table presents hypothetical data from a DFT calculation on this compound, illustrating key quantum chemical descriptors.
| Parameter | Value | Unit | Description |
| EHOMO | -6.85 | eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.95 | eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.90 | eV | Difference between ELUMO and EHOMO |
| Ionization Potential (I) | 6.85 | eV | Energy required to remove an electron (≈ -EHOMO) |
| Electron Affinity (A) | 0.95 | eV | Energy released when an electron is added (≈ -ELUMO) |
| Electronegativity (χ) | 3.90 | eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.95 | eV | Resistance to change in electron distribution |
| Dipole Moment | 2.50 | Debye | Measure of molecular polarity |
Ab initio calculations are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more accurate results, often serving as a benchmark for DFT calculations. For a molecule like this compound, ab initio calculations could be used to refine the energies of different conformers or transition states that have been initially identified using DFT. This hierarchical approach ensures high confidence in the computed energetic and structural data.
Conformational Analysis and Molecular Dynamics Simulations
The hydroxymethyl substituent attached to the isoxazoline ring introduces conformational flexibility. Understanding the preferred three-dimensional arrangements (conformers) of the molecule and the energy barriers between them is essential for comprehending its interactions and reactivity.
Conformational analysis of this compound typically starts with a systematic search of the potential energy surface (PES). This can be achieved by performing relaxed scans, where the dihedral angles associated with the hydroxymethyl group (e.g., the O-C-C-N and H-O-C-C angles) are systematically rotated, and the energy is minimized at each step. This process identifies the low-energy conformers, or local minima, on the PES.
Table 2: Relative Energies of this compound Conformers (Illustrative)
This table shows hypothetical relative energies for different stable conformers of this compound, identified through a computational potential energy surface scan.
| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A (Global Minimum) | 65° | 0.00 | 75.1 |
| B | -70° | 0.55 | 19.5 |
| C | 180° | 1.80 | 5.4 |
Following the identification of stable conformers, Molecular Dynamics (MD) simulations can be performed. MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. These simulations, often performed with an explicit solvent to mimic solution-phase conditions, provide a dynamic picture of the conformational landscape. By analyzing the MD trajectory, one can determine the relative populations of different conformers, the lifetimes of these states, and the pathways for interconversion between them, offering a more complete understanding than static calculations alone.
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, such as via the [3+2] cycloaddition of a nitrile oxide with an appropriate alkene, or its subsequent reactions. sci-rad.comnih.gov
A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Locating the geometry and energy of this TS is crucial for understanding the reaction's kinetics, as the energy of the TS relative to the reactants defines the activation energy barrier.
Computational methods can locate a transition state on the potential energy surface, which is characterized as a first-order saddle point. Once a candidate TS structure is found, a frequency calculation is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the simultaneous breaking and forming of bonds).
Table 3: Calculated Activation Barriers for a Hypothetical Reaction (Illustrative)
This interactive table displays hypothetical energy data for the transition state and the corresponding activation energies for a reaction involving this compound.
| Parameter | Reactants | Transition State | Products |
| Relative Electronic Energy (kcal/mol) | 0.00 | +22.5 | -15.0 |
| Relative Enthalpy (kcal/mol) | 0.00 | +21.8 | -15.4 |
| Relative Gibbs Free Energy (kcal/mol) | 0.00 | +25.1 | -13.2 |
| Activation Free Energy (ΔG‡) | - | 25.1 | - |
After a transition state has been successfully located and verified, a Reaction Coordinate Analysis, often using an Intrinsic Reaction Coordinate (IRC) calculation, is performed. The IRC method maps the minimum energy path connecting the transition state to the reactants on one side and the products on the other.
This analysis provides a detailed visualization of the reaction pathway, showing how the molecular geometry evolves during the transformation. By tracing the IRC, chemists can confirm that the identified transition state correctly connects the intended reactants and products. The IRC plot of energy versus reaction coordinate provides a clear profile of the reaction, illustrating the energy barriers and the stability of any intermediates along the way.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These methods solve the quantum mechanical equations governing the behavior of electrons in a molecule to determine its electronic structure and, from there, derive properties such as NMR chemical shifts, and infrared (IR) and ultraviolet-visible (UV-Vis) spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of isoxazoline derivatives. For instance, in a study of trans-3-(2,4,6-trimethoxyphenyl)4,5-dihydroisoxazolo-4,5-bis[carbonyl-(4′phenyl)thiosemicarbazide], the protons on the isoxazoline ring at positions 4 and 5 were observed as doublets at 4.85 and 5.40 ppm, respectively, with a coupling constant of 7.8 Hz nih.gov. The corresponding carbon signals in the ¹³C-NMR spectrum for similar derivatives appear around 55.3 and 55.5 ppm nih.gov. Computational models, such as those employing the B3LYP functional with a 6-31G(d,p) basis set, can reproduce these experimental values with a high degree of accuracy, aiding in the structural elucidation of new compounds.
Infrared (IR) Spectroscopy: First-principles calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. These calculations help in assigning the vibrational modes to specific molecular motions, such as stretching and bending of bonds. For isoxazoline derivatives, characteristic IR peaks can be computationally predicted and compared with experimental data to confirm the molecular structure mdpi.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. Theoretical studies on isoxazole (B147169) derivatives have utilized various DFT functionals, such as B3LYP, CAMB3LYP, and WB97XD, with the 6-31G(d,p) basis set to estimate their UV/Visible absorption properties researchgate.net. These calculations provide insights into the electronic transitions occurring within the molecule, such as π → π* and n → π* transitions rsc.orgsemanticscholar.org.
Below is a table summarizing representative predicted spectroscopic data for isoxazoline derivatives based on computational studies.
| Spectroscopic Technique | Parameter | Predicted Value Range | Computational Method |
| ¹H NMR | Chemical Shift (H4/H5) | 4.8 - 5.4 ppm | DFT/B3LYP |
| ¹³C NMR | Chemical Shift (C4/C5) | 55 - 56 ppm | DFT/B3LYP |
| UV-Vis | λmax | Varies with derivative | TD-DFT |
Molecular Docking and Ligand-Receptor Interaction Studies (Focus on theoretical models, not biological outcome)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking can be used to model its interaction with a biological receptor at the atomic level. These studies are crucial for understanding the potential binding modes and the nature of the intermolecular forces involved.
Theoretical models of ligand-receptor interactions focus on the geometry and energy of the docked complex. For example, isoxazole derivatives have been identified as promising ligands for the AMPA receptor nih.gov. Molecular docking simulations can elucidate how these ligands fit into the receptor's binding site. The binding affinity is often estimated by a scoring function, which provides a value in kcal/mol. For a series of isoxazolidine-triazole hybrids, docking scores against the PI3Kα protein (PDB ID: 3ZIM) were calculated, with one compound showing a strong binding affinity with a docking score of -10.4 kcal/mol qu.edu.sa.
The interactions between the ligand and the receptor are analyzed in terms of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in a study of sarolaner enantiomers with Ctenocephalides felis RDL receptors, molecular docking revealed key hydrophobic interactions with residues such as Ile267, Ile268, and Phe326, as well as hydrogen bonds with Ile256 nih.gov. These theoretical interaction models provide a detailed picture of the binding at a molecular level, guiding the design of new molecules with potentially improved binding characteristics.
The stability of the ligand-receptor complex can be further investigated using molecular dynamics (MD) simulations, which simulate the motion of atoms and molecules over time acs.orgmdpi.com. These simulations can provide insights into the conformational changes that occur upon ligand binding and the stability of the key interactions identified in molecular docking studies.
The following table presents typical data obtained from molecular docking studies of isoxazoline derivatives.
| Receptor Target | Ligand Class | Docking Score (kcal/mol) | Key Interacting Residues (Theoretical) |
| PI3Kα | Isoxazolidine-triazole hybrid | -10.4 | Not specified |
| C. felis RDL Receptor | Sarolaner (isoxazoline) | Not specified | Ile256, Ile267, Ile268, Phe326 |
| GABA Receptor | Isoxazoline derivative | Not specified | Not specified |
Electrostatic Potential (ESP) Analysis
Electrostatic potential (ESP) analysis is a computational method used to visualize the charge distribution of a molecule and to predict its reactivity and intermolecular interactions. The ESP is calculated at various points in the space around the molecule, and the resulting values are often mapped onto the molecule's electron density surface.
The ESP map is color-coded to represent different regions of electrostatic potential. Typically, regions of negative potential (electron-rich) are colored red, while regions of positive potential (electron-poor) are colored blue. Neutral regions are usually colored green or yellow. This visualization provides a guide to where a molecule is likely to undergo electrophilic or nucleophilic attack. For instance, the red regions indicate areas that are attractive to positively charged species, while the blue regions are attractive to negatively charged species uni-muenchen.deyoutube.comyoutube.com.
In the context of this compound, an ESP analysis would reveal the electron-rich and electron-poor regions of the molecule. The oxygen and nitrogen atoms of the isoxazoline ring and the hydroxyl group are expected to be regions of negative electrostatic potential due to the presence of lone pairs of electrons. These regions would be potential sites for hydrogen bonding and other electrostatic interactions. The hydrogen atoms, particularly the one in the hydroxyl group, would likely be regions of positive electrostatic potential.
Studies on chromone-isoxazoline hybrids have utilized DFT calculations at the B3LYP/6-31G(d,p) level to compute and visualize the molecular electrostatic potential surfaces researchgate.net. Such analyses are instrumental in understanding the non-covalent interactions that govern molecular recognition and binding to a receptor chemrxiv.org. The ESP is a key property for predicting how a molecule will interact with its environment, including other molecules and biological targets nih.gov.
The table below summarizes the expected electrostatic potential characteristics for a molecule like this compound.
| Molecular Region | Expected Electrostatic Potential | Implication for Interaction |
| Oxygen/Nitrogen atoms | Negative (Electron-rich) | Site for hydrogen bond accepting, interaction with positive centers |
| Hydroxyl hydrogen | Positive (Electron-poor) | Site for hydrogen bond donating, interaction with negative centers |
| Carbon backbone | Near-neutral | Primarily involved in van der Waals interactions |
Applications in Chemical Science and Advanced Materials
Hydroxymethylisoxazoline as a Versatile Synthetic Building Block
The isoxazoline (B3343090) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common motif in a variety of biologically active compounds and a useful synthon in organic chemistry. The presence of a hydroxymethyl substituent provides a convenient handle for further functionalization, enhancing the synthetic utility of the this compound core.
The this compound scaffold can be elaborated into a variety of other heterocyclic systems. The isoxazoline ring itself can undergo several transformations, such as reductive cleavage to yield γ-amino alcohols, which are valuable precursors for the synthesis of other nitrogen-containing heterocycles. Furthermore, the hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups, thereby enabling a diverse array of subsequent cyclization reactions to form fused or spirocyclic heterocyclic compounds.
For instance, the cycloaddition of nitrile oxides with alkenes is a common method for the synthesis of the isoxazoline ring. A study on the cycloaddition reactions of 5-hydroxymethyl-furan-2-nitrileoxide with alkenes has demonstrated the formation of 3-(2-furanyl)-4,5-dihydo-isoxazole derivatives. Although this example features a furan (B31954) ring, it illustrates the principle of incorporating a hydroxymethyl group into an isoxazoline structure, which can then serve as a precursor for further synthetic modifications.
| Reactant 1 | Reactant 2 | Product |
| 5-Hydroxymethyl-furan-2-nitrileoxide | Alkene | 3-(5-Hydroxymethyl-2-furanyl)-4,5-dihydroisoxazole derivative |
This table illustrates a general reaction scheme for the synthesis of a hydroxymethyl-containing isoxazoline derivative, which can then be used as a precursor for other heterocyclic compounds.
The synthesis of complex organic molecules, particularly natural products and pharmaceuticals, often relies on the use of chiral building blocks that introduce specific structural motifs and stereochemistry. While specific examples detailing the use of this compound in the total synthesis of complex molecules are not abundant in the literature, its potential as such a building block is evident. The isoxazoline moiety can serve as a masked aldol (B89426) or amino alcohol unit, and the hydroxymethyl group allows for straightforward connection to other parts of a target molecule through ester, ether, or other linkages. The inherent chirality of substituted isoxazolines, which can be controlled during their synthesis, further enhances their value in asymmetric synthesis.
Heterocyclic compounds are of great interest in the field of energetic materials due to their high heats of formation, density, and nitrogen content, which can lead to improved performance characteristics. Various nitrogen-containing heterocycles, including isoxazoles and furoxans (1,2,5-oxadiazole-N-oxides), are key components in the design of new energetic materials.
This compound can be considered a potential intermediate in the synthesis of energetic compounds. The hydroxymethyl group can be converted into more energetic functionalities, such as nitratomethyl (-CH₂ONO₂), azidomethyl (-CH₂N₃), or nitromethyl (-CH₂NO₂) groups. These transformations would significantly increase the nitrogen and oxygen content of the molecule, contributing to its energetic properties. The isoxazoline ring itself can also be a part of a larger, more complex energetic molecule. For example, derivatives of isoxazole (B147169) and tetrazole have been synthesized as energetic materials. While direct synthesis of energetic compounds from this compound is not extensively documented, the chemical precedent for converting alcohols to energetic groups is well-established.
| Functional Group Conversion | Resulting Energetic Moiety | Potential Application |
| Hydroxymethyl (-CH₂OH) to Nitratomethyl (-CH₂ONO₂) | Nitrate Ester | Explosive/Propellant |
| Hydroxymethyl (-CH₂OH) to Azidomethyl (-CH₂N₃) | Azide | High-Nitrogen Energetic Material |
| Hydroxymethyl (-CH₂OH) to Nitromethyl (-CH₂NO₂) | Nitroalkane | Explosive |
This table outlines potential conversions of the hydroxymethyl group to energetic functionalities.
Role in Catalysis Research
The application of this compound in catalysis research is an emerging area with limited specific examples in the current scientific literature. However, the structural features of this compound suggest potential for its use in both metal-catalyzed and biocatalytic transformations.
In the field of asymmetric catalysis, chiral ligands play a crucial role in controlling the stereochemical outcome of reactions. The oxazoline (B21484) ring, a structural isomer of isoxazoline, is a well-established and privileged scaffold for the design of chiral ligands for a wide range of metal-catalyzed reactions. These ligands, often bidentate, coordinate to a metal center and create a chiral environment that directs the approach of substrates, leading to the preferential formation of one enantiomer of the product.
While the use of isoxazoline-based ligands is less common than their oxazoline counterparts, the fundamental principles of ligand design suggest that chiral this compound derivatives could be effective ligands. The nitrogen atom of the isoxazoline ring and the oxygen atom of the hydroxymethyl group could potentially coordinate to a metal center, forming a chiral bidentate ligand. The stereocenter(s) on the isoxazoline ring would be in close proximity to the metal's active site, influencing the enantioselectivity of the catalyzed reaction. Further research is needed to explore the synthesis of such ligands and their application in asymmetric catalysis.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. The hydroxymethyl group of this compound makes it a potential substrate for a variety of enzymes.
For example, lipases are known to catalyze the enantioselective acylation of racemic alcohols, a process known as kinetic resolution. This could potentially be applied to racemic this compound to separate its enantiomers, providing access to enantiomerically pure building blocks for synthesis. Similarly, oxidoreductases could be employed for the selective oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid.
Conversely, the enzymatic synthesis of this compound or its derivatives is also a possibility. For instance, enzymes could be used to catalyze the cycloaddition reaction to form the isoxazoline ring with high stereocontrol. While specific studies on the biocatalytic transformations of this compound are currently lacking, the principles of biocatalysis suggest that this is a promising area for future investigation.
Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” focusing on its applications in polymer chemistry, materials science, and host-guest chemistry as requested.
The extensive search revealed a significant lack of published research and data specifically pertaining to "this compound" in these fields. The existing body of scientific work in the area of oxazoline-based polymers is focused on a related but distinct class of compounds known as poly(2-alkyl-2-oxazoline)s. While various alkyl groups (such as methyl, ethyl, and others) have been extensively studied as the side chain for these polymers, there is no mention of a "hydroxymethyl" substituted isoxazoline monomer being used for polymerization or in the development of advanced materials.
While chemical suppliers list some compounds with "hydroxymethyl" and "isoxazole" moieties, it is important to note that isoxazoles are structurally different from isoxazolines, the latter being the precursor for the polymers .
Therefore, due to the absence of the necessary scientific information and data, an article that is "thorough, informative, and scientifically accurate" and strictly focused on "this compound" as per the provided outline cannot be constructed. Any attempt to do so would not be based on factual, verifiable scientific evidence.
Future Research Directions and Emerging Trends for Hydroxymethylisoxazoline
Development of Novel and Efficient Synthetic Methodologies
The synthesis of hydroxymethylisoxazoline has traditionally relied on established methods such as the [3+2] cycloaddition of nitrile oxides with allylic alcohols. While effective, current research is focused on developing more efficient, sustainable, and atom-economical synthetic routes.
Key Research Thrusts:
Catalytic Asymmetric Synthesis: A primary goal is the development of catalytic enantioselective methods to produce chiral hydroxymethylisoxazolines. This involves the design of novel chiral catalysts, including metal complexes and organocatalysts, that can control the stereochemistry of the cycloaddition reaction.
Green Chemistry Approaches: Emphasis is being placed on environmentally benign synthetic protocols. This includes the use of greener solvents like water or ionic liquids, and energy-efficient techniques such as microwave-assisted and ultrasonic-assisted synthesis. merckmillipore.com These methods often lead to shorter reaction times and higher yields.
| Synthetic Approach | Key Features | Potential Advantages |
| Catalytic Asymmetric Synthesis | Use of chiral catalysts (metal-based or organocatalysts) | Access to enantiomerically pure hydroxymethylisoxazolines |
| Green Chemistry Methods | Microwave-assisted, ultrasonic-assisted, use of green solvents | Reduced reaction times, lower energy consumption, environmentally friendly |
| One-Pot Reactions | Multiple synthetic steps in a single pot | Increased efficiency, reduced waste, simplified procedures |
Exploration of Uncharted Reactivity Patterns
While the fundamental reactivity of the isoxazoline (B3343090) ring is understood, there remains significant scope for exploring novel transformations of this compound. The presence of the hydroxymethyl group provides a handle for a variety of chemical manipulations.
Emerging Areas of Investigation:
Ring-Opening Reactions: The selective cleavage of the N-O bond in the isoxazoline ring can lead to the formation of valuable acyclic compounds, such as β-hydroxy ketones and γ-amino alcohols. chemguide.co.uk Future research will focus on developing new reagents and conditions to control the regioselectivity and stereoselectivity of these ring-opening reactions.
Derivatization of the Hydroxymethyl Group: The primary alcohol functionality can be transformed into a wide array of other functional groups, including ethers, esters, azides, and halides. This allows for the synthesis of a diverse library of this compound derivatives with potentially new biological activities.
Participation in Multicomponent Reactions: Investigating the use of this compound as a component in multicomponent reactions (MCRs) could lead to the rapid and efficient synthesis of complex molecular architectures.
Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for predicting their reactivity and designing new applications. Advanced spectroscopic and crystallographic techniques are indispensable in this regard.
Spectroscopic and Structural Data:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of newly synthesized this compound derivatives. uobasrah.edu.iqrsc.org Detailed analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOE) can provide insights into the conformation and stereochemistry of the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition. uni-saarland.de Analysis of fragmentation patterns can provide valuable structural information. chemguide.co.uklibretexts.orgscienceready.com.au
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the O-H stretch of the hydroxyl group and the C=N stretch of the isoxazoline ring.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of this compound derivatives in the solid state. nih.govresearchgate.net This technique is invaluable for establishing absolute stereochemistry and understanding intermolecular interactions.
| Technique | Information Obtained |
| ¹H and ¹³C NMR | Connectivity, stereochemistry, conformation |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns |
| FTIR Spectroscopy | Presence of functional groups |
| X-ray Crystallography | Three-dimensional structure, absolute stereochemistry, packing |
Deeper Computational Modeling and Predictive Studies
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. Deeper computational modeling of this compound will provide valuable insights to guide experimental work.
Future Computational Research:
Density Functional Theory (DFT) Calculations: DFT methods can be employed to calculate the geometric and electronic structures of this compound and its derivatives. mdpi.comresearchgate.net These calculations can predict spectroscopic properties, reaction energies, and transition state structures, thereby providing a deeper understanding of reactivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govresearchgate.net Predictive QSAR models can be developed to guide the design of new this compound derivatives with enhanced biological activities. researchwithrowan.com
Molecular Docking Studies: For this compound derivatives with potential medicinal applications, molecular docking simulations can be used to predict their binding modes and affinities to biological targets such as enzymes and receptors.
Integration with Flow Chemistry and Automated Synthesis
The integration of continuous flow chemistry and automated synthesis platforms offers numerous advantages over traditional batch processes, including improved safety, scalability, and efficiency.
Emerging Trends:
Flow Chemistry: The synthesis of this compound and its derivatives in continuous flow reactors can lead to higher yields, shorter reaction times, and better control over reaction parameters. rsc.orgdurham.ac.uktue.nlmdpi.comyoutube.com Flow chemistry is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents.
Automated Synthesis: Automated synthesis platforms, often utilizing robotic systems and pre-packed reagent cartridges, can be employed for the high-throughput synthesis of libraries of this compound derivatives. merckmillipore.comresearchgate.netresearchgate.netyoutube.com This technology can significantly accelerate the drug discovery and materials science research process.
| Technology | Key Advantages |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction conditions, improved yields |
| Automated Synthesis | High-throughput synthesis, rapid library generation, reduced manual labor |
Expanding the Scope of this compound as a Chemical Synthon
This compound is a valuable chiral building block that can be used to synthesize a variety of important organic molecules, particularly those containing amino alcohol functionalities.
Applications as a Synthon:
Synthesis of β-Amino Alcohols: Reductive cleavage of the isoxazoline ring in this compound derivatives can provide access to β-amino alcohols, which are important structural motifs in many natural products and pharmaceuticals. nih.govorganic-chemistry.org
Synthesis of γ-Amino Alcohols: Through appropriate synthetic manipulations, the this compound scaffold can also serve as a precursor to chiral γ-amino alcohols, another important class of compounds in medicinal chemistry. researchgate.netliv.ac.uknih.gov
Diversity-Oriented Synthesis: The ability to easily derivatize both the isoxazoline ring and the hydroxymethyl group makes this compound an excellent starting point for diversity-oriented synthesis, allowing for the creation of a wide range of structurally diverse molecules for biological screening.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing hydroxymethylisoxazoline with high purity in laboratory settings?
- Methodology: Follow controlled reaction conditions (e.g., temperature, solvent selection) and validate purity via HPLC or NMR. Use safety protocols from chemical handling guidelines, such as ventilation requirements and PPE (tight-sealing goggles, gloves) .
- Data Analysis: Compare spectral data (e.g., H NMR) with literature values to confirm structural integrity. Document deviations in reaction yields using statistical tools (e.g., standard deviation across trials) .
Q. How do researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology: Conduct accelerated stability studies using HPLC to monitor degradation products. Apply Arrhenius equation to predict shelf-life under standard storage conditions .
- Contradiction Resolution: If degradation pathways conflict with prior studies (e.g., unexpected byproducts), re-evaluate experimental parameters (e.g., buffer composition, oxygen exposure) and validate via mass spectrometry .
Q. What safety precautions are critical when handling this compound in vitro assays?
- Guidelines: Adhere to hazard controls from safety data sheets (SDS), including respiratory protection in poorly ventilated areas and waste disposal compliant with OSHA standards .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives?
- Experimental Design: Use a mixed-methods approach:
- Quantitative: Measure binding affinity (e.g., IC) across derivative libraries using dose-response assays.
- Qualitative: Perform molecular docking simulations to correlate steric/electronic properties with activity .
Q. What methodologies resolve contradictions in reported toxicity profiles of this compound?
- Hypothesis Testing: Replicate conflicting studies under standardized conditions (e.g., cell line selection, exposure duration). Use toxicogenomics (RNA-seq) to identify differential gene expression pathways .
- Bias Mitigation: Apply blinding in data collection and validate findings through independent lab replication .
Q. How can in silico modeling optimize the pharmacokinetic properties of this compound analogs?
- Framework: Use QSAR models trained on ADME datasets (e.g., LogP, plasma protein binding). Validate predictions via in vitro permeability assays (e.g., Caco-2 cell monolayers) .
- Limitations: Address model overfitting by cross-validating with external datasets and reporting confidence intervals .
Methodological Best Practices
Q. How should mixed-methods research be structured to investigate this compound’s mechanisms of action?
- Design: Combine quantitative dose-response experiments with qualitative interviews of domain experts to contextualize mechanistic hypotheses .
- Triangulation: Cross-validate findings using orthogonal assays (e.g., SPR for binding kinetics and cryo-EM for structural insights) .
Q. What strategies address reproducibility challenges in this compound studies?
- Documentation: Publish raw datasets, experimental protocols, and code for computational models in open-access repositories .
- Peer Review: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to pre-evaluate research questions and reduce publication bias .
Q. How to conduct a systematic literature review on this compound’s applications in drug discovery?
- Search Strategy: Use Boolean operators in PubMed/Google Scholar (e.g., "(this compound) AND (SAR OR pharmacokinetics)") and filter by study type (e.g., in vitro, clinical trials) .
- Bias Assessment: Apply PRISMA guidelines to evaluate study quality and exclude non-peer-reviewed sources (e.g., preprints, unreplicated findings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
